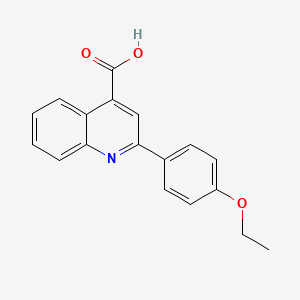

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

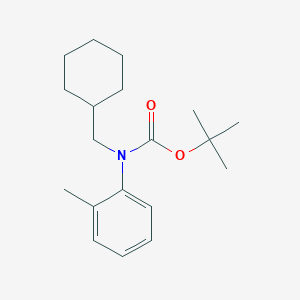

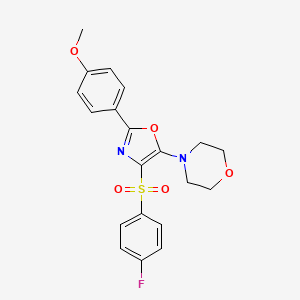

“2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 51842-68-3 and a molecular weight of 293.32 . It has a linear formula of C18H15NO3 .

Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives has been achieved by the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under InCl3 catalysis and microwave irradiation . A related compound, 2-(4-fluorophenyl)quinoline-4-carboxylic acid, was synthesized and used to form new cadmium complexes.Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C18H15NO3/c1-2-22-13-9-7-12 (8-10-13)17-11-15 (18 (20)21)14-5-3-4-6-16 (14)19-17/h3-11H,2H2,1H3, (H,20,21) .Aplicaciones Científicas De Investigación

Synthesis and Structural Applications

Synthesis and Properties of Cd(II) Complexes 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid and its derivatives are utilized in the synthesis of new cadmium complexes. These complexes are characterized by elemental analysis, infrared spectra, and single-crystal X-ray diffraction. They exhibit interesting fluorescent behavior and have been studied for antibacterial activities against various bacteria like Escherichia coli and Staphylococcus aureus (Lei et al., 2014).

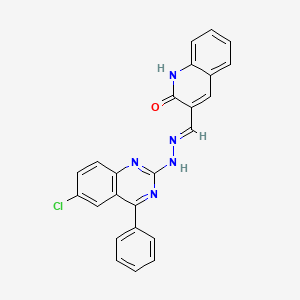

Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Azole-Quinoline Based Fluorophores Quinoline derivatives are synthesized and studied for their photophysical properties. The study delves into excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores, focusing on their synthesis, structure, and photophysical behaviors in solvents of different polarities. These compounds exhibit unique emission properties depending on solvent polarity and are thermally stable up to 300°C (Padalkar & Sekar, 2014).

Biological and Medicinal Research Applications

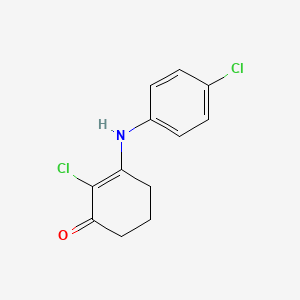

Antimicrobial Evaluation of Quinoline Derivatives Quinoline and its derivatives have been recognized for their medicinal properties, specifically their antimicrobial activities. New substituted quinoline derivatives have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. These derivatives are found to be active against different microorganisms, with some showing significant antifungal activity (Kumar & Kumar, 2021).

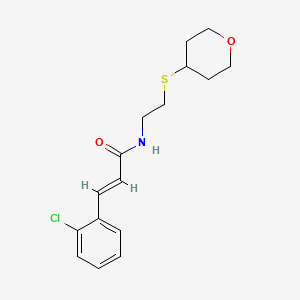

Amino- and Fluoro-substituted Quinoline-4-carboxylic Acid Derivatives Further research into amino substituted quinoline-4-carboxylic acid derivatives highlights their potential as anticancer agents. These compounds have been synthesized and tested for their cytotoxic activity against various carcinoma cell lines. The study reveals that many of these compounds demonstrate significant anticancer activity, with some outperforming standard drugs in cellular viability tests. Additionally, apoptotic DNA fragmentation studies confirm the induction of apoptosis by these compounds, making them promising leads for novel anticancer treatments (Bhatt, Agrawal, & Patel, 2015).

Safety and Hazards

Direcciones Futuras

Quinoline and its derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases, indicating potential for future research and development . Additionally, quinoline is an essential segment of both natural and synthetic compounds, particularly in the field of medicinal chemistry .

Mecanismo De Acción

Target of Action

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry Quinoline derivatives are known to have diverse biological and pharmaceutical activities .

Mode of Action

It’s known that quinoline derivatives interact with their targets to exert their effects . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Quinoline derivatives are known to affect various biological and pharmaceutical activities . The downstream effects would depend on the specific pathways and targets involved.

Propiedades

IUPAC Name |

2-(4-ethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-22-13-9-7-12(8-10-13)17-11-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-11H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEXTMYSORWWOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((2-chloro-6-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2810789.png)

![6-Oxa-2lambda6-thia-9-azaspiro[4.6]undecane 2,2-dioxide;hydrochloride](/img/structure/B2810790.png)

![N-butyl-2-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2810797.png)

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2810801.png)

![(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol](/img/structure/B2810805.png)

![N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide](/img/structure/B2810806.png)

![(1-Methyltriazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2810807.png)